molecular formula C22H18O2 B3025614 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene CAS No. 75640-87-8

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

Cat. No. B3025614
CAS RN: 75640-87-8
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” is complex. It contains two methoxy groups and two naphthalene rings . The exact 3D structure is not available in the public domain.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” are not well-documented. It is known that the compound has a molecular weight of 328.41 .

Scientific Research Applications

1. Metalation and Electrophilic Trapping

Research has explored the metalation of 2-substituted naphthalenes, including 2-methoxynaphthalene, and their reactions with electrophilic trapping. The study found that 2-methoxynaphthalene reacts at the 3-position when superbasic reagents are employed, indicating its potential use in synthetic chemistry (Ruzziconi et al., 2010).

2. Photochemical Synthesis and Dimerization

Another study focused on the photochemical synthesis of naphthalene derivatives, including 2-methoxynaphthalene. This research demonstrated the formation of photodimers, offering insights into the photochemical behavior and potential applications in material sciences and photochemistry (Teitei et al., 1978).

3. Nitration Reactions

Research on the nitration of methoxynaphthalenes, including 1- and 2-methoxynaphthalenes, revealed insights into their reactivity and the effects of methoxy-substitution. This study could inform the development of new compounds in organic chemistry and materials science (Alcorn & Wells, 1965).

4. Oxidation Processes

A study on the oxidation of 2-methoxynaphthalene by various dioxygenases outlined the formation of specific metabolites. This research contributes to the understanding of biooxidation processes and could have implications in biotransformation and environmental chemistry (Whited et al., 1994).

5. Isomerization Mechanisms

Investigation into the isomerization of 1-acetyl-2-methoxynaphthalene over a HBEA zeolite highlighted complex chemical transformations. This research has implications for the synthesis of naphthalene derivatives, potentially useful in pharmaceuticals or fine chemicals (Fromentin et al., 2000).

Safety And Hazards

The safety and hazards associated with “2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” are not well-documented. It is always recommended to handle such compounds with appropriate safety measures .

properties

IUPAC Name

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAADAKPADTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952077
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

CAS RN

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8
Record name NSC244962
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Record name 2960-93-2
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethoxy-1,1'-binaphthyl
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Record name 35294-28-1
Source European Chemicals Agency (ECHA)
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Record name 75640-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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